molecular formula C20H27N5O3S B2463537 5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-91-1

5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2463537
CAS No.: 851809-91-1
M. Wt: 417.53
InChI Key: RMNINQSNYCMFKZ-UHFFFAOYSA-N
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Description

5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H27N5O3S and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications

Linker Role in Serotonin Receptor Ligands

  • Research on compounds structurally similar to the chemical has contributed to understanding the role of linkers in ligands for the human serotonin 5-HT6 receptor. Specifically, the branching of the methoxyl linker enhances affinity for the human 5-HT6R, a target implicated in various neurological conditions. This finding aids in the development of new lead structures for further research and drug development (Łażewska et al., 2019).

Antimicrobial Activity

  • Some derivatives of the chemical structure, particularly 1,2,4-triazole derivatives, have shown antimicrobial properties. These compounds have been effective against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

5-HT2C Receptor Agonism

  • Structurally similar compounds have been studied for their affinity for 5-HT2C receptors, an important target in psychiatric and neurological disorders. One such compound demonstrated potent and selective activity as a 5-HT2C receptor agonist, indicating potential therapeutic applications (Kimura et al., 2004).

Structural Characterization in Analgesics

  • The molecular structure and properties of related compounds have been explored to understand their role in analgesic action. This research contributes to the design of new analgesics with improved efficacy and safety profiles (Karczmarzyk & Malinka, 2008).

Lipoxygenase Inhibition

  • Certain derivatives have been synthesized and evaluated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. This research holds potential for developing new anti-inflammatory drugs (Asghari et al., 2016).

Enzyme Inhibition and Antitumor Activity

  • Novel quinazoline derivatives, structurally related to the chemical, have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies contribute to the development of new cancer therapeutics (Kassab et al., 2016).

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-5-23-8-10-24(11-9-23)17(14-6-7-15(27-3)16(12-14)28-4)18-19(26)25-20(29-18)21-13(2)22-25/h6-7,12,17,26H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNINQSNYCMFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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